molecular formula C11H17NO2 B1306348 1-Methoxy-3-p-tolylamino-propan-2-ol CAS No. 188882-20-4

1-Methoxy-3-p-tolylamino-propan-2-ol

Cat. No.: B1306348
CAS No.: 188882-20-4
M. Wt: 195.26 g/mol
InChI Key: VXWJYUZOLMIQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-3-p-tolylamino-propan-2-ol typically involves the reaction of p-toluidine with glycidol in the presence of a suitable catalyst. The reaction proceeds through nucleophilic substitution, where the amino group of p-toluidine attacks the epoxide ring of glycidol, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-p-tolylamino-propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methoxy-3-p-tolylamino-propan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methoxy-3-p-tolylamino-propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-3-phenylamino-propan-2-ol: Similar structure but with a phenyl group instead of a p-tolyl group.

    1-Methoxy-3-anilino-propan-2-ol: Contains an aniline group instead of a p-tolyl group.

Uniqueness

1-Methoxy-3-p-tolylamino-propan-2-ol is unique due to the presence of the p-tolyl group, which imparts specific chemical and physical properties. This makes it particularly useful in certain research and industrial applications where these properties are advantageous .

Properties

IUPAC Name

1-methoxy-3-(4-methylanilino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-9-3-5-10(6-4-9)12-7-11(13)8-14-2/h3-6,11-13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWJYUZOLMIQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.